![molecular formula C18H17N3O2 B4582518 4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 24664-49-1](/img/structure/B4582518.png)
4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
The compound is part of a broader class of chemicals known for their diverse chemical reactions and significant pharmacological potential. While avoiding specifics on drug use and side effects, this analysis will delve into its synthesis, molecular and physical properties, and chemical behaviors.
Synthesis Analysis
Synthesis of similar compounds involves the preparation of Schiff base ligands through the reaction of aromatic aldehydes with amine derivatives. The process is characterized by its specificity to yield complex molecules with diverse functional groups, which can be instrumental in the subsequent chemical transformations and applications of the synthesized compounds (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using X-ray crystallography, which reveals their crystalline forms and intermolecular interactions. These studies highlight the tautomeric equilibria present in these compounds, which influence their chemical reactivity and physical properties. The analysis also emphasizes the significance of hydrogen bonding in stabilizing the molecular structures (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds is marked by their ability to undergo various organic reactions, including cyclocondensations and nucleophilic substitutions. These reactions are pivotal for the functionalization of the molecules and their conversion into derivatives with potential applicative interest in different fields of chemistry and biology (Khalifa, Al-Omar, & Nossier, 2017).
Physical Properties Analysis
Physical properties like crystalline structure, density, and molecular geometry are crucial for understanding the compound's behavior in different conditions. These properties are determined using spectroscopic methods and crystallography, providing insights into the compound's stability, solubility, and potential for interaction with other molecules (Hayvalı, Unver, & Svoboda, 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interaction with various reagents, are directly influenced by their molecular structure. Notably, the presence of specific functional groups can dictate the compounds' behavior in chemical reactions, determining their utility in synthesis and other chemical processes (Khalifa, Al-Omar, & Nossier, 2017).
Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized and characterized new Schiff base ligands related to the compound, demonstrating their potential in tautomeric equilibria studies and crystal structure analyses. These investigations include spectroscopic (UV-vis, FT-IR, NMR) and crystallographic techniques to understand their structural properties and behaviors in different environments (Hayvalı, Unver, & Svoboda, 2010).
Corrosion Inhibition
- The compound and its derivatives have been explored for their corrosion inhibition capabilities. For instance, a study focused on the green synthesis of pyrazol derivatives and their application in corrosion mitigation for N80 steel in an acidizing environment commonly used in the petroleum industry. These derivatives showed significant protection efficiency, suggesting their effectiveness as corrosion inhibitors (Singh, Ansari, Quraishi, & Kaya, 2020). Another study supported these findings, highlighting the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, showing high inhibition efficiency through gravimetric and electrochemical studies (Yadav, Gope, Kumari, & Yadav, 2016).
Antimicrobial Activity
- Some derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in the development of new therapeutic agents with antimicrobial properties (Hassan, Hafez, & Osman, 2014).
Catalysis
- A study reported the use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, showcasing an environmentally friendly, simple, and efficient method for preparing these compounds under solvent-free conditions (Zolfigol et al., 2013).
properties
IUPAC Name |
4-[(4-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(12-19-14-8-10-16(23-2)11-9-14)18(22)21(20-13)15-6-4-3-5-7-15/h3-12,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGPXPNWRJBPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Anisidinomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
24664-49-1 | |
Record name | 2-Pyrazolin-5-one, 4-(p-anisidinomethylene)-3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024664491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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